(ALPHAS,4S)-2,2-DIMETHYL-ALPHA-((Phenylmethoxy)methyl)-1,3-DIOXOLANE-4-Methanol
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Overview
Description
(ALPHAS,4S)-2,2-DIMETHYL-ALPHA-((Phenylmethoxy)methyl)-1,3-DIOXOLANE-4-Methanol is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a dioxolane ring and a phenylmethoxy group. Its chemical properties make it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (ALPHAS,4S)-2,2-DIMETHYL-ALPHA-((Phenylmethoxy)methyl)-1,3-DIOXOLANE-4-Methanol typically involves multiple steps, starting from readily available precursors. One common method includes the reaction of 2,2-dimethyl-1,3-dioxolane with benzyl chloride under basic conditions to introduce the phenylmethoxy group. This is followed by a series of purification steps to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include continuous flow synthesis techniques, which allow for better control over reaction conditions and higher yields. The use of automated systems and advanced purification technologies ensures the production of high-purity this compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
(ALPHAS,4S)-2,2-DIMETHYL-ALPHA-((Phenylmethoxy)methyl)-1,3-DIOXOLANE-4-Methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The phenylmethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents to facilitate the process.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde, while reduction could produce benzyl alcohol.
Scientific Research Applications
(ALPHAS,4S)-2,2-DIMETHYL-ALPHA-((Phenylmethoxy)methyl)-1,3-DIOXOLANE-4-Methanol has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activities and metabolic pathways.
Medicine: Research into its potential therapeutic effects, such as antitumor properties, is ongoing.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (ALPHAS,4S)-2,2-DIMETHYL-ALPHA-((Phenylmethoxy)methyl)-1,3-DIOXOLANE-4-Methanol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play crucial roles in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various pathways.
Comparison with Similar Compounds
Similar Compounds
(ALPHAS,5S)-alpha-amino-3-chloro-4,5-dihydro-5-isoxazoleacetic acid: Known for its antitumor properties.
(ALPHAS,4S)-alpha-Ethyl-2-oxo-4-propyl-1-pyrrolidineacetamide: Used in pharmaceutical research.
Uniqueness
(ALPHAS,4S)-2,2-DIMETHYL-ALPHA-((Phenylmethoxy)methyl)-1,3-DIOXOLANE-4-Methanol stands out due to its unique dioxolane ring structure and phenylmethoxy group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications, setting it apart from other similar molecules.
Properties
IUPAC Name |
1-(2,2-dimethyl-1,3-dioxolan-4-yl)-2-phenylmethoxyethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O4/c1-14(2)17-10-13(18-14)12(15)9-16-8-11-6-4-3-5-7-11/h3-7,12-13,15H,8-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HELOBAGFRJPJDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C(COCC2=CC=CC=C2)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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